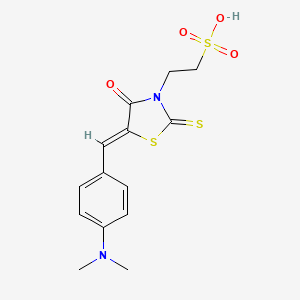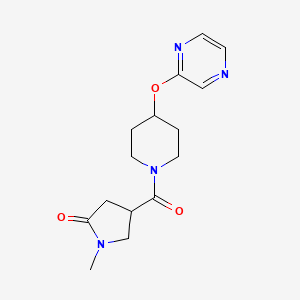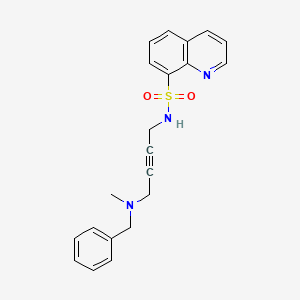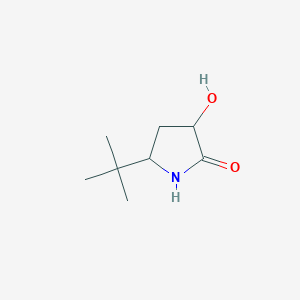
(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid” is a complex organic compound. It is related to 5-(4-Dimethylaminobenzylidene)rhodanine, which is a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, solubility, and melting point. For example, 5-(4-Dimethylaminobenzylidene)rhodanine, a related compound, has a molecular weight of 264.37, is insoluble in water, moderately soluble in acetone, and has a melting point of 285-288 °C .Applications De Recherche Scientifique
Synthesis of 1,4-Dihydropyridine Derivatives
This compound, through specific chemical treatments, has been utilized in the synthesis of 1,4-dihydropyridine derivatives, highlighting its role in the creation of compounds with potential pharmacological interests. These derivatives are synthesized from precursors including 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-{3-dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, showcasing the flexibility of this compound in synthetic organic chemistry (Stanovnik et al., 2002).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound of interest, have been explored for their corrosion inhibiting effects on steel in acidic environments. These studies indicate that such compounds can offer substantial protection against corrosion, suggesting potential applications in materials science and engineering to enhance the longevity and durability of metal components (Hu et al., 2016).
Microwave-Mediated Synthesis of Heterocycles
Efficient, microwave-mediated synthetic approaches have utilized similar compounds to generate benzothiazole- and benzimidazole-based heterocycles. This technique underscores the compound's utility in facilitating rapid and efficient synthesis of complex molecules, which could be beneficial in drug discovery and material science (Darweesh et al., 2016).
Anticancer Activity Evaluation
The compound, as part of a series of novel 4-thiazolidinones containing the benzothiazole moiety, has been subjected to anticancer activity evaluation. These studies are crucial in identifying potential therapeutic agents against various cancer types, providing a foundation for further pharmaceutical research and development (Havrylyuk et al., 2010).
Corrosion Inhibition and Adsorption Properties
Research into the adsorption and corrosion inhibition properties of diazinyl derivatives for mild steel in hydrochloric acid has shown promising results. These findings suggest the compound's potential in developing new corrosion inhibitors that could provide significant protection for industrial metals, thereby extending their service life and reducing maintenance costs (Bedair et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-15(2)11-5-3-10(4-6-11)9-12-13(17)16(14(21)22-12)7-8-23(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,18,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSHMWDPIMNWNS-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid](/img/structure/B2444921.png)





![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
![5-ethyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2444936.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2444939.png)